molecular formula C9H8N2O2 B3215732 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1167055-45-9

7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B3215732
CAS No.: 1167055-45-9
M. Wt: 176.17 g/mol
InChI Key: XWQRCUXXPFOGNE-UHFFFAOYSA-N
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Description

7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a high-purity chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. This compound features a pyrrolo[2,3-c]pyridine scaffold, a privileged structure in drug discovery known for its broad spectrum of pharmacological properties. Derivatives of similar pyrrolopyridine cores have been investigated for a wide range of biological activities, including potential antidiabetic, antitumor, and antiviral applications . The presence of the carboxylic acid functional group at the 3-position makes this compound a versatile building block for the synthesis of more complex molecules, such as amides and esters, via further synthetic transformations . The methyl substituent at the 7-position can influence the compound's electronic properties and metabolic stability, which is a valuable consideration in the design of drug-like molecules . This pyrrolopyridine derivative serves as a critical precursor in the exploration of new therapeutic agents. Researchers utilize this scaffold to develop compounds that target specific enzymes or receptors, such as metabotropic glutamate receptors (mGluR) and various kinases . The physicochemical properties of the carboxylic acid group, including its pKa, are important for the molecule's overall characteristics and interactions with biological targets . As a key intermediate in multi-step synthetic routes, this compound is essential for constructing novel heterocyclic systems with potential pharmacological value. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all relevant regulatory requirements for laboratory chemicals.

Properties

IUPAC Name

7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-8-6(2-3-10-5)7(4-11-8)9(12)13/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQRCUXXPFOGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219933
Record name 7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-45-9
Record name 7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with acetic anhydride can lead to the formation of the pyrrolopyridine core, followed by methylation and carboxylation steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a promising candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and synthetic properties of 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be inferred through comparisons with structurally related compounds. Key analogs include:

Table 1: Comparative Analysis of Pyrrolo[2,3-c]pyridine-3-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data References
1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid None (parent compound) C₈H₆N₂O₂ 162.15 Purity ≥97%; used as a synthetic intermediate
7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 7-OH C₈H₆N₂O₃ 178.15 CAS 1190317-24-8; ≥95% purity; IUPAC name: 7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 1-Ethyl C₁₀H₁₀N₂O₂ 190.20 CAS 1394175-20-2; higher lipophilicity due to ethyl group
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl (2-carboxylic acid) C₈H₅ClN₂O₂ 196.59 71% synthesis yield; electron-withdrawing Cl increases acidity
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 7-OCH₃ (2-carboxylic acid) C₉H₈N₂O₃ 192.17 mp 269–271°C; IR: 1718 cm⁻¹ (C=O); 82% yield

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Methyl vs. Hydroxy Groups : The 7-methyl derivative (target compound) likely exhibits greater lipophilicity compared to the 7-hydroxy analog (), which has hydrogen-bonding capacity due to the hydroxyl group.
  • Position of Carboxylic Acid : Derivatives with the carboxylic acid at position 3 (e.g., ) versus position 2 () show distinct electronic environments, affecting solubility and reactivity.

Synthetic Yields :

  • Methoxy and chloro substituents at position 5 or 7 () are synthesized with yields ranging from 71–95%, suggesting that steric and electronic factors influence reaction efficiency.

Biological Relevance :

  • Methyl and ethyl groups (e.g., ) enhance membrane permeability, making such derivatives promising for drug development. In contrast, polar groups like hydroxy () may improve water solubility but reduce bioavailability .

Biological Activity

7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a compound belonging to the pyrrolo[2,3-c]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H9N2O2
  • Molecular Weight : 189.19 g/mol

This compound features a pyrrole ring fused to a pyridine ring, with a carboxylic acid group that plays a crucial role in its biological activity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[2,3-c]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity of Pyrrolo[2,3-c]pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AOvarian Cancer5.0Apoptosis induction
Compound BBreast Cancer10.0Cell cycle arrest

2. Anti-inflammatory Effects

The anti-inflammatory properties of derivatives have been investigated through various assays. For example, the inhibition of cyclooxygenase (COX) enzymes has been a focal point. Compounds derived from this compound have shown promising results in reducing inflammation markers in vitro.

Table 2: COX Inhibition by Pyrrolo[2,3-c]pyridine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound C0.040.04
Compound D0.050.03

3. Antimycobacterial Activity

The antimycobacterial activity of this compound has also been explored. Studies indicate that certain derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents for tuberculosis.

Case Study: Efficacy Against Mycobacterium tuberculosis
In vitro assays revealed that a derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of <0.15 µM against Mtb, indicating strong antimycobacterial properties.

Structure-Activity Relationship (SAR)

The SAR studies have elucidated that the presence and position of functional groups significantly influence the biological activity of pyrrolo[2,3-c]pyridine derivatives. The carboxylic acid group is critical for enhancing activity against various targets, including cancer cells and inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid?

  • Answer: Common routes include cyclization reactions using precursors like pyridinecarboxaldehydes or coupling reactions with cyclopropane intermediates. For example, condensation of pyrrole-2-carboxaldehyde derivatives with methyl isocyanoacetate in tetrahydrofuran (THF) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base can yield structurally similar pyrrolopyridine cores . Active methylene reagents may also be employed to functionalize the pyrrole ring, as demonstrated in the synthesis of 1H-pyrrolo[2,3-b]pyridines .

Q. How is the compound characterized to confirm its structure and purity?

  • Answer: Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) resolves proton environments and carbon frameworks, while electrospray ionization mass spectrometry (ESIMS) confirms molecular weight . High-performance liquid chromatography (HPLC) assesses purity (>97% in some cases), and melting points (e.g., 273–278.5°C for related compounds) provide additional validation .

Q. What purification techniques are effective for isolating this compound?

  • Answer: Recrystallization from polar solvents (e.g., ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) are standard. High-purity grades (>95%) are achievable via preparative HPLC, as noted for structurally analogous pyridinecarboxylic acids .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Answer: Reaction conditions (temperature, solvent polarity, and catalyst/base selection) critically impact yields. For example, DBU-mediated condensations in THF improve cyclization efficiency . Microwave-assisted synthesis or flow chemistry may reduce side reactions, while protecting groups (e.g., methyl esters) can stabilize intermediates .

Q. How can regioselectivity challenges during functionalization of the pyrrolo[2,3-c]pyridine scaffold be addressed?

  • Answer: Electrophilic substitution patterns are influenced by directing groups. Bromination at position 4 of pyrrolo[2,3-b]pyridine derivatives (e.g., 4-bromo analogs) highlights the role of electron-rich positions . Computational modeling (DFT) predicts reactive sites, and blocking groups (e.g., trifluoromethyl) can direct functionalization .

Q. What analytical approaches resolve discrepancies in spectroscopic data (e.g., unexpected NMR signals)?

  • Answer: Contradictions may arise from tautomerism or impurities. Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) clarifies tautomeric equilibria . 2D NMR techniques (COSY, HSQC) map connectivity, while LC-MS/MS identifies trace impurities. Cross-validation with X-ray crystallography (where feasible) resolves ambiguities .

Q. How do structural modifications (e.g., electron-withdrawing groups) influence reactivity or biological activity?

  • Answer: Substituents like trifluoromethyl groups enhance metabolic stability and binding affinity in related pyrrole-2-carboxylic acid derivatives . Structure-activity relationship (SAR) studies on methyl and halogenated analogs reveal correlations between lipophilicity and bioactivity, guiding lead optimization .

Methodological Considerations

  • Synthesis Design: Prioritize modular routes (e.g., Suzuki couplings for aryl introductions) to enable rapid diversification .
  • Data Validation: Use orthogonal analytical methods (e.g., NMR + HPLC + elemental analysis) to confirm purity and structure .
  • Contradiction Analysis: Compare synthetic batches to isolate variables (e.g., reagent purity, reaction time) when yields fluctuate .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

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